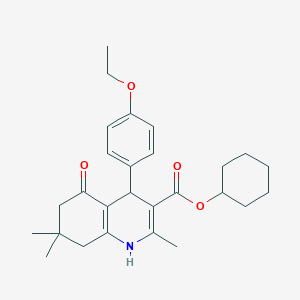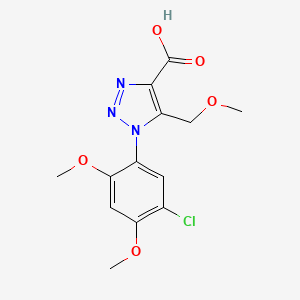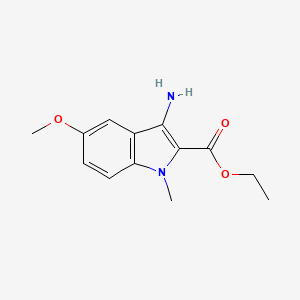![molecular formula C18H16N6O3S2 B12494783 N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide](/img/structure/B12494783.png)
N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-磺酰胺基苯基)-2-(5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基硫代)丙酰胺是一种复杂的有机化合物,由于其独特的结构特性和潜在应用,在各个科学领域引起了人们的兴趣。该化合物具有磺酰胺基苯基、三嗪吲哚部分和丙酰胺主链,使其成为研究和工业用途的多功能分子。
准备方法
合成路线和反应条件
N-(4-磺酰胺基苯基)-2-(5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基硫代)丙酰胺的合成通常涉及多步有机反应。该过程首先制备三嗪吲哚核心,然后引入磺酰胺基苯基和丙酰胺部分。这些反应中常用的试剂包括各种胺、磺酰氯和吲哚衍生物。反应条件通常涉及使用催化剂、控制温度和特定溶剂,以确保高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高效率并降低成本。连续流动反应器和自动化合成平台等技术可用于简化生产过程。此外,结晶、色谱和重结晶等纯化方法对于以纯形式获得该化合物至关重要。
化学反应分析
反应类型
N-(4-磺酰胺基苯基)-2-(5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基硫代)丙酰胺可以发生各种化学反应,包括:
氧化: 该反应可以在分子中引入含氧官能团。
还原: 该反应可以去除含氧官能团或还原双键。
取代: 该反应可以将一个官能团替换为另一个官能团,通常使用亲核试剂或亲电试剂。
常用的试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和亲核试剂(如卤化物)。反应条件因所需的转化而异,但通常涉及控制温度、特定溶剂和催化剂以促进反应。
主要产物
这些反应形成的主要产物取决于所用的特定条件和试剂。例如,氧化可能产生亚砜或砜,而还原可能产生胺或醇。取代反应可导致具有不同官能团的多种衍生物。
科学研究应用
N-(4-磺酰胺基苯基)-2-(5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基硫代)丙酰胺有几种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块,并研究反应机理。
生物学: 研究其作为生物化学探针或抑制剂在各种生物途径中的潜力。
医学: 探索其潜在的治疗特性,如抗炎或抗癌活性。
工业: 用于开发新材料、催化剂和化学工艺。
作用机制
N-(4-磺酰胺基苯基)-2-(5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基硫代)丙酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,抑制其活性或调节其功能。这种相互作用会导致各种生物效应,例如抑制癌细胞增殖或诱导癌细胞凋亡。
相似化合物的比较
类似化合物
- N-(4-磺酰胺基苯基)-2-(5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基硫代)乙酰胺
- N-(4-磺酰胺基苯基)-2-(5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基硫代)丁酰胺
独特性
N-(4-磺酰胺基苯基)-2-(5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基硫代)丙酰胺因其特定的结构特征而脱颖而出,例如磺酰胺基苯基和三嗪吲哚部分的组合。这种独特的结构赋予了独特的化学和生物特性,使其成为研究和工业应用的宝贵化合物。
属性
分子式 |
C18H16N6O3S2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide |
InChI |
InChI=1S/C18H16N6O3S2/c1-10(17(25)20-11-6-8-12(9-7-11)29(19,26)27)28-18-22-16-15(23-24-18)13-4-2-3-5-14(13)21-16/h2-10H,1H3,(H,20,25)(H2,19,26,27)(H,21,22,24) |
InChI 键 |
AAMKBLDQFJXQIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid](/img/structure/B12494701.png)
![8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494708.png)


![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12494739.png)
![4-chloro-N-{[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12494749.png)
![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12494755.png)
![tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12494764.png)

![{2-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid](/img/structure/B12494769.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12494771.png)
![Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12494776.png)

